molecular formula C9H14N2O3S B13532542 5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one

5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one

Cat. No.: B13532542
M. Wt: 230.29 g/mol
InChI Key: WDFKHWPDMUGRHY-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethylsulfonyl group can be reduced to ethylthiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Ethylthiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ethylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(ethylsulfonyl)pyridine
  • 2-Amino-5-(ethylsulfonyl)pyridine
  • 5-Amino-1-(2-(methylsulfonyl)ethyl)pyridin-2(1h)-one

Uniqueness

5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one is unique due to the specific positioning of the ethylsulfonyl group and the amino group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

5-amino-1-(2-ethylsulfonylethyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O3S/c1-2-15(13,14)6-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3

InChI Key

WDFKHWPDMUGRHY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C=C(C=CC1=O)N

Origin of Product

United States

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